![molecular formula C17H21NO3 B1327392 Ethyl 4-oxo-4-[2-(3-pyrrolinomethyl)phenyl]butyrate CAS No. 898763-96-7](/img/structure/B1327392.png)
Ethyl 4-oxo-4-[2-(3-pyrrolinomethyl)phenyl]butyrate
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Overview
Description
Ethyl 4-oxo-4-[2-(3-pyrrolinomethyl)phenyl]butyrate, also known as EPPB, is a chemical compound with the molecular formula C17H21NO3 and a molecular weight of 287.36 . It has garnered attention in the scientific community due to its potential biological properties and applications in various fields.
Molecular Structure Analysis
The InChI code for Ethyl 4-oxo-4-[2-(3-pyrrolinomethyl)phenyl]butyrate is 1S/C17H21NO3/c1-2-21-17(20)9-8-16(19)15-7-5-6-14(12-15)13-18-10-3-4-11-18/h3-7,12H,2,8-11,13H2,1H3 .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Methods : Ethyl 4-oxo-4-[2-(3-pyrrolinomethyl)phenyl]butyrate and related compounds have been synthesized using various starting materials and methods, offering good yields and providing a basis for further chemical modifications (Song, 2001), (Gelmi & Pocar, 1992).
Chemical Reactions and Derivatives : The compound has been used in various chemical reactions to synthesize different derivatives. These reactions include cyclization reactions, formation of new heterocyclic compounds, and reactions with other chemical agents to produce novel compounds with unique properties (Abd & Awas, 2008), (Ergun et al., 2014).
Pharmaceutical and Biomedical Applications
Intermediate in Medicinal Chemistry : This compound serves as an important intermediate in the synthesis of various pharmacologically active agents, such as angiotensin-converting enzyme inhibitors and other therapeutic compounds (Li, 2003).
Antimicrobial Activity : Certain derivatives synthesized from Ethyl 4-oxo-4-[2-(3-pyrrolinomethyl)phenyl]butyrate have shown antimicrobial activity against various bacteria and fungi, highlighting its potential in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
Analytical and Material Science Applications
Colorimetric Chemosensor : Derivatives of this compound have been used to develop colorimetric chemosensors for metal cations, demonstrating their utility in analytical chemistry for detecting and identifying metal ions (Aysha et al., 2021).
Structural Analysis : The compound and its derivatives have been subjects of structural analysis using techniques like X-ray powder diffraction, contributing to a deeper understanding of their molecular structure and properties (Wang et al., 2017).
Mechanism of Action
Target of Action
A similar compound, ethyl 2-oxo-4-phenylbutyrate, is known to be a precursor for angiotensin-converting enzyme (ace) inhibitors .
Mode of Action
It’s structurally similar to ethyl 2-oxo-4-phenylbutyrate, which undergoes bioreduction to yield ethyl ®-2-hydroxy-4-phenylbutanoate . This process involves the reduction of the keto group to a hydroxyl group .
Biochemical Pathways
The bioreduction of its analogue, ethyl 2-oxo-4-phenylbutyrate, suggests involvement in redox reactions .
Result of Action
Its structural analogue, ethyl 2-oxo-4-phenylbutyrate, is known to yield ethyl ®-2-hydroxy-4-phenylbutanoate upon bioreduction , suggesting potential involvement in redox reactions.
Action Environment
The effect of ionic liquid on the asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate by saccharomyces cerevisiae has been reported , suggesting that the reaction environment can influence the compound’s action.
properties
IUPAC Name |
ethyl 4-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-2-21-17(20)10-9-16(19)15-8-4-3-7-14(15)13-18-11-5-6-12-18/h3-8H,2,9-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMOZDPCFAAFPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=CC=C1CN2CC=CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643963 |
Source
|
Record name | Ethyl 4-{2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)-4-oxobutanoate | |
CAS RN |
898763-96-7 |
Source
|
Record name | Ethyl 2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]-γ-oxobenzenebutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898763-96-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-{2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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